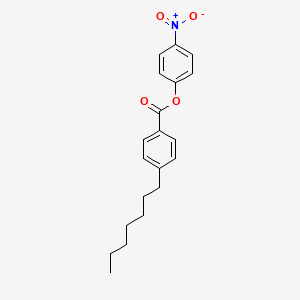
4-Nitrophenyl 4-heptylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4-heptylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a heptylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-heptylbenzoate typically involves the esterification reaction between 4-nitrophenol and 4-heptylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, along with the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in 4-Nitrophenyl 4-heptylbenzoate can undergo reduction to form the corresponding amine. Common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-heptylbenzoic acid. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Hydrochloric acid (HCl) for acidic hydrolysis, sodium hydroxide (NaOH) for basic hydrolysis.
Major Products Formed:
Reduction: 4-Aminophenyl 4-heptylbenzoate.
Substitution: 4-Nitrophenol and 4-heptylbenzoic acid.
Applications De Recherche Scientifique
Chemistry: 4-Nitrophenyl 4-heptylbenzoate is used as a model compound in studies of esterification and hydrolysis reactions. It serves as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Biology: In biological research, this compound is used to study the interactions between esters and various enzymes. It helps in understanding the mechanisms of enzyme-catalyzed reactions and the specificity of enzyme-substrate interactions.
Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are explored for potential therapeutic uses, including as prodrugs that release active pharmaceutical ingredients upon enzymatic hydrolysis.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and surface modification.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 4-heptylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The nitrophenyl group acts as a leaving group, facilitating the cleavage of the ester bond. This reaction is often catalyzed by esterases and lipases, which target the ester linkage and promote the formation of the corresponding alcohol and acid.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of a heptylbenzoate moiety.
4-Nitrophenyl palmitate: Contains a longer aliphatic chain compared to 4-Nitrophenyl 4-heptylbenzoate.
4-Nitrophenyl chloroformate: Features a chloroformate group instead of a benzoate group.
Uniqueness: this compound is unique due to its specific combination of a nitrophenyl group and a heptylbenzoate moiety. This structure imparts distinct chemical properties, making it suitable for specialized applications in enzymatic studies and material science. Its longer aliphatic chain compared to similar compounds like 4-Nitrophenyl acetate provides different solubility and reactivity characteristics, which can be advantageous in certain research and industrial contexts.
Propriétés
Numéro CAS |
80292-12-2 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)25-19-14-12-18(13-15-19)21(23)24/h8-15H,2-7H2,1H3 |
Clé InChI |
IBDKWNWEKLPRQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


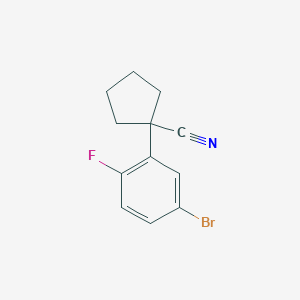
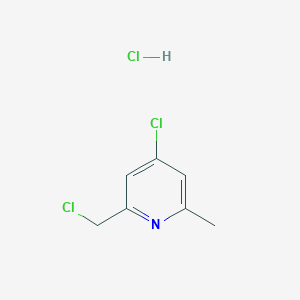
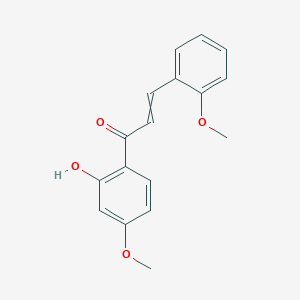
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)

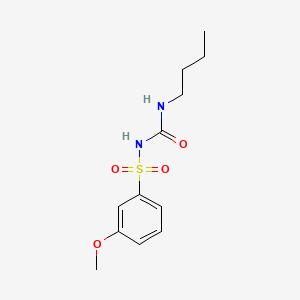

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)

![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
